molecular formula C14H11F6N B8085148 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile

Cat. No.: B8085148
M. Wt: 307.23 g/mol
InChI Key: JQBNBAIFGIKDCX-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with a cyano group and a 3,5-bis(trifluoromethyl)phenyl group. This compound is of interest in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile typically involves the following steps:

  • Formation of the 3,5-bis(trifluoromethyl)phenyl group: This can be achieved through the trifluoromethylation of a suitable aromatic precursor.

  • Cyclopentanecarbonitrile formation: The cyclopentanecarbonitrile moiety can be synthesized through the cyclization of a suitable nitrile precursor.

  • Coupling of the two components: The final step involves the coupling of the 3,5-bis(trifluoromethyl)phenyl group with the cyclopentanecarbonitrile moiety, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the cyano group to an amine.

  • Substitution: Substitution reactions may involve the replacement of the trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids or ketones.

  • Reduction: The major product is typically an amine.

  • Substitution: The products vary based on the substituents introduced.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to therapeutic effects.

  • Receptors: It may bind to specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile is unique due to its specific structural features. Similar compounds include:

  • 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound differs by having an ethanol group instead of a cyano group.

  • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene: This compound has an ethynyl group instead of the cyclopentane ring.

These compounds share the bis(trifluoromethyl)phenyl group but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)12(8-21)3-1-2-4-12/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBNBAIFGIKDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3,5-bis(trifluoromethyl)phenyl)cyclopentanecarbonitrile (455) was synthesized from 2-(3,5-bis(trifluoromethyl)phenyl)acetonitrile (454) and 1,4-dibromobutane following the procedure described for 1-(4-trifluoromethyl-phenyl)-cyclopentanecarbonitrile (237).
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